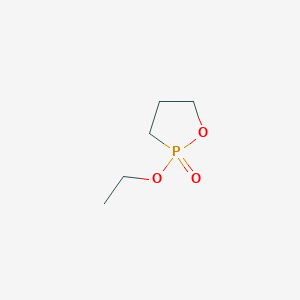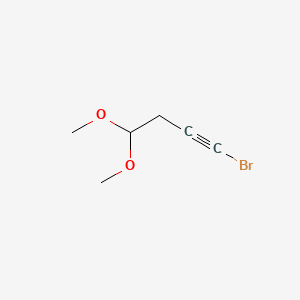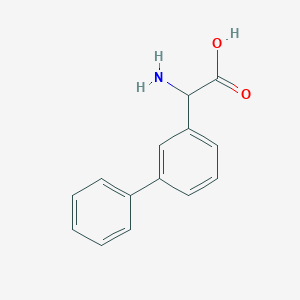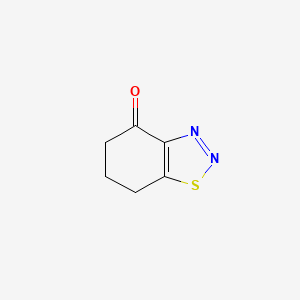
2-Ethoxy-1,2-oxaphospholane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1,2-oxaphospholane 2-oxide is an organophosphorus compound that features a five-membered ring structure containing both phosphorus and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,2-oxaphospholane 2-oxide typically involves the reaction of ethylene glycol with phosphorus trichloride, followed by the addition of ethanol. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The general reaction conditions include:
Reactants: Ethylene glycol, phosphorus trichloride, ethanol.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Temperature: The reaction is usually carried out at room temperature to moderate temperatures.
Catalysts: No specific catalysts are required, but the presence of a base can facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-1,2-oxaphospholane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Grignard reagents and organolithium compounds are commonly employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphonates, and phosphinates, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1,2-oxaphospholane 2-oxide has several scientific research applications:
Polymer Synthesis: It is used as a monomer in the synthesis of biodegradable and biocompatible polymers through ring-opening polymerization.
Biomedical Research: The polymers derived from this compound are used in drug delivery systems and tissue engineering due to their biocompatibility and controlled degradation properties.
Chemical Synthesis:
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1,2-oxaphospholane 2-oxide involves its ability to undergo ring-opening polymerization. The compound reacts with initiators such as stannous octoate and dodecanol to form polyphosphoesters. The polymerization process is facilitated by the formation of a reactive intermediate, which propagates the polymer chain. The resulting polymers exhibit unique properties such as thermoresponsiveness and pH-responsive degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-1,2-oxaphospholane 2-oxide
- 2-Phenyl-1,2-oxaphospholane 2-oxide
- 2-Ethoxy-2,3-dihydro-1,2-oxaphosphole 2-oxide
Uniqueness
2-Ethoxy-1,2-oxaphospholane 2-oxide is unique due to its ethoxy substituent, which imparts specific reactivity and solubility properties. Compared to its methoxy and phenyl analogs, the ethoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wider range of applications in polymer and biomedical research.
Eigenschaften
Molekularformel |
C5H11O3P |
|---|---|
Molekulargewicht |
150.11 g/mol |
IUPAC-Name |
2-ethoxy-1,2λ5-oxaphospholane 2-oxide |
InChI |
InChI=1S/C5H11O3P/c1-2-7-9(6)5-3-4-8-9/h2-5H2,1H3 |
InChI-Schlüssel |
KBESTWHNVGVDHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1(=O)CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13464932.png)



dimethylsilane](/img/structure/B13464961.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)
![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)






![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)
